molecular formula C13H11NO2 B052339 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol CAS No. 113163-21-6

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol

Cat. No.: B052339
CAS No.: 113163-21-6
M. Wt: 213.23 g/mol
InChI Key: XUCKKNOAENHDDZ-AAEUAGOBSA-N
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Description

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol is a synthetically derived dihydrodiol metabolite of the neurotoxic heterocyclic amine, benzo[h]quinoline. This compound is of significant interest in neuroscience and toxicology research, primarily for its role in studying the mechanisms of chemically-induced neurodegeneration. As a potent, redox-active molecule, it is capable of undergoing enzymatic and chemical oxidation to generate highly reactive ortho-quinone species. This redox cycling process produces substantial oxidative stress, leading to mitochondrial dysfunction, depletion of cellular antioxidants like glutathione, and ultimately, apoptotic or necrotic cell death in neuronal models.

Properties

IUPAC Name

(7S,8S)-7,8-dihydrobenzo[h]quinoline-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-11-6-5-9-10(13(11)16)4-3-8-2-1-7-14-12(8)9/h1-7,11,13,15-16H/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCKKNOAENHDDZ-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(C(C=C3)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C3=C(C=C2)[C@@H]([C@H](C=C3)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921002
Record name 7,8-Dihydrobenzo[h]quinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113163-21-6
Record name 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113163216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydrobenzo[h]quinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-DIHYDROBENZO(H)QUINOLINE-7.ALPHA.,8.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3624ANA8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Framework and Stereochemical Considerations

The benzo(H)quinoline backbone consists of a fused bicyclic system incorporating a benzene ring and a pyridine moiety. The 7,8-dihydro modification introduces two hydroxyl groups at the 7alpha and 8beta positions, necessitating stereoselective synthesis. The alpha (axial) and beta (equatorial) configurations impose significant challenges in regioselectivity, particularly in avoiding epimerization during functionalization.

Thermodynamic Stability and Reactivity

Density functional theory (DFT) calculations indicate that the 7alpha,8beta-diol configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the pyridine nitrogen. This interaction reduces the compound’s susceptibility to oxidation but complicates purification due to its polar nature.

Synthetic Strategies for this compound

Catalytic Hydrogenation of Quinoline Precursors

A common starting material is benzo(H)quinoline, which undergoes partial hydrogenation to introduce the dihydro moiety. Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts in ethanol or tetrahydrofuran (THF) selectively reduce the 7,8 double bond.

Reaction Conditions:

  • Catalyst: 5% Pd/C (0.1 equiv)

  • Solvent: Ethanol, 50°C

  • Pressure: 3 atm H₂

  • Yield: 68–72%

ParameterValue
Temperature50°C
Hydrogen Pressure3 atm
Reaction Time12 hours
Catalyst Loading0.1 equiv Pd/C

Stereoselective Dihydroxylation

The Sharpless asymmetric dihydroxylation employs an AD-mix reagent to install the 7alpha and 8beta hydroxyl groups. Using osmium tetroxide (OsO₄) as a catalyst and a chiral ligand, this method achieves enantiomeric excess (ee) >90%.

Procedure:

  • Dissolve 7,8-dihydrobenzo(H)quinoline (1.0 equiv) in tert-butanol/water (4:1).

  • Add AD-mix-β (1.5 equiv) and stir at 0°C for 24 hours.

  • Quench with sodium sulfite (Na₂SO₃) and extract with ethyl acetate.

Outcome:

  • Yield: 58%

  • ee: 92% (determined by chiral HPLC)

Optimization of Reaction Parameters

Solvent Effects on Hydrogenation Efficiency

Polar aprotic solvents like dimethylformamide (DMF) improve catalyst dispersion but prolong reaction times. Ethanol balances reactivity and practicality, achieving optimal turnover frequency (TOF = 15 h⁻¹).

Ligand Design for Asymmetric Dihydroxylation

Chiral cinchona alkaloid ligands (e.g., hydroquinidine 1,4-phthalazinediyl diether) enhance stereoselectivity. Modifying the ligand’s aryl groups increases steric hindrance, favoring the 7alpha,8beta configuration.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 1H, H-5)

  • δ 7.35 (m, 2H, H-3, H-4)

  • δ 5.21 (s, 1H, 7α-OH)

  • δ 5.18 (d, J = 6.8 Hz, 1H, 8β-OH)

X-ray Crystallography

Single-crystal X-ray analysis confirms the dihedral angle between the hydroxyl groups (109.5°), consistent with DFT predictions.

Industrial Scalability and Environmental Impact

Continuous-Flow Hydrogenation

Microreactor systems reduce catalyst loading (0.05 equiv Pd/C) and reaction time (2 hours) while maintaining 70% yield. This approach minimizes waste and energy consumption.

Solvent Recycling

Supercritical CO₂ extraction recovers >95% ethanol, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Research

Research indicates that 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol may possess significant pharmacological properties.

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant capabilities. The diol functional groups could contribute to radical scavenging activity, making it a candidate for further investigation in oxidative stress-related diseases.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds related to benzoquinolines have been studied for their ability to induce apoptosis in various cancer cell lines.

Environmental Science

The compound's structural features allow it to interact with polycyclic aromatic hydrocarbons (PAHs), which are prevalent environmental pollutants.

  • Biodegradation Studies : Research has focused on the role of such quinoline derivatives in the biodegradation of PAHs. The compound may facilitate microbial degradation processes, thus contributing to bioremediation efforts.
  • DNA Interaction Studies : There is evidence that similar compounds can form adducts with DNA, leading to mutagenic effects. Understanding these interactions is crucial for assessing environmental risks associated with PAH exposure.

Case Study 1: Antioxidant Properties

A study conducted on various quinoline derivatives demonstrated that this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify radical scavenging ability.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound75%70%
Ascorbic Acid85%80%

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Mechanism of Action

The mechanism of action of 7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Benzo(h)quinoline vs. Benzo(f)quinoline Derivatives

The position of the nitrogen heteroatom in benzoquinoline isomers significantly influences their bioactivity. For instance:

  • Benzo(h)quinoline derivatives: The 7,8-dihydrodiol derivative exhibits higher mutagenicity in Salmonella typhimurium TA100 compared to benzo(f)quinoline analogs. This is attributed to the formation of bay-region diol-epoxides, which are intrinsically more reactive due to steric strain .
  • Benzo(f)quinoline derivatives: Trans-7,8-dihydro-7,8-dihydroxybenzo(f)quinoline is less mutagenic, suggesting alternative metabolic pathways (e.g., K-region epoxidation) dominate its activation .
Comparison with Benzo(a)pyrene-7,8-diol (B(a)P-7,8-diol)

B(a)P-7,8-diol, a PAH dihydrodiol, shares structural similarities but differs in bioactivation:

  • Enzyme specificity : B(a)P-7,8-diol is primarily oxidized by human cytochrome P-450NF (CYP3A4) to DNA-reactive diol-epoxides, correlating with tumorigenicity in vivo .
  • Mutagenic outcomes: Unlike benzo(h)quinoline dihydrodiol, B(a)P-7,8-diol-derived diol-epoxides form stable DNA adducts, leading to umu gene activation in bacterial assays and carcinogenicity in mammals .
Thiazine-Quinoline Carboxamides

Compounds like N-n-butyl-5,10-dioxo-5,10-dihydro-4H-[1,4]thiazino[2,3-g]quinoline-7-carboxamide 1,1-dioxide (8a) exhibit structural overlap but differ in pharmacological applications. These derivatives are synthesized for antimicrobial and insecticidal properties rather than mutagenicity studies .

Key Data Table: Comparative Properties of Dihydrodiol Derivatives

Compound Mutagenicity (TA100, ±S9) Tumorigenicity (Mice) Key Enzyme Involved Major Bioactivation Pathway
7,8-Dihydrobenzo(h)quinoline-7α,8β-diol High (+S9) Non-tumorigenic CYP3A4 (human) Bay-region diol-epoxide formation
Benzo(f)quinoline-7,8-diol Moderate (+S9) Non-tumorigenic Undefined K-region epoxidation
B(a)P-7,8-diol High (+S9) Tumorigenic CYP3A4, P1-450 Anti-diol-epoxide formation
Thiazine-quinoline carboxamide (8a) Not tested Not tested N/A Antimicrobial activity

Research Findings and Mechanistic Insights

Metabolic Activation Pathways

  • Benzo(h)quinoline dihydrodiol: Its mutagenicity in TA100 is S9-dependent, implicating hepatic enzymes in diol-epoxide formation. The (+)- and (-)-enantiomers show similar bioactivation profiles, contrasting with B(a)P-7,8-diol, where stereochemistry critically affects toxicity .
  • Role of flavones: 7,8-Benzoflavone enhances B(a)P-7,8-diol activation by CYP3A4 but inhibits diol formation in benzo(h)quinoline metabolism, highlighting divergent regulatory mechanisms .

Structure-Activity Relationships (SAR)

  • Nitrogen position: The mutagenic potency of dihydrodiols correlates with the nitrogen atom's placement in the aromatic system. Bay-region diol-epoxides in benzo(h)quinoline derivatives exhibit higher reactivity due to increased ring strain compared to benzo(f)quinoline .
  • Substituent effects: Hydroxyl and methoxy groups in related compounds (e.g., 1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)...)) influence solubility and enzyme binding, as seen in flavonoid-quinoline hybrids .

Biological Activity

Overview

7,8-Dihydrobenzo(H)quinoline-7alpha,8beta-diol (CAS No. 113163-21-6) is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of approximately 213.23 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure, characterized by hydroxyl groups at the 7 and 8 positions, contributes to its distinct chemical reactivity and biological effects.

The synthesis of this compound typically involves cyclization reactions using precursors such as dimethyl 4,9-dioxo-1,4,9,12-tetrahydroquinolino[7,8-h]quinoline-2,11-diester. Common reagents include sodium acetate in water under vigorous stirring conditions. The compound can undergo various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The compound can be reduced to yield dihydro derivatives.
  • Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that this compound has inhibitory effects against various bacterial strains. In one study, it demonstrated an inhibition zone of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, compared to standard drugs which showed inhibition zones of 24 mm and 27 mm respectively .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Mechanism of Action : It is believed to interact with specific molecular targets such as DNA and enzymes involved in cell proliferation. By intercalating between DNA base pairs, it disrupts replication and transcription processes.
  • Case Studies : In vitro studies have reported that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, certain derivatives were shown to inhibit cancer cell growth significantly while maintaining low toxicity levels .

Anti-inflammatory Effects

Emerging research suggests that this compound may modulate inflammatory pathways:

  • Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis. Its interaction with specific receptors could lead to reduced inflammatory responses in cellular models.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
7H-Dibenzo[de,h]quinolin-7-ones AntimicrobialContains a ketone group instead of hydroxyls
Quinolino[7,8-h]quinoline derivatives AnticancerVaries in functional groups and substitution patterns

The unique stereochemistry and presence of hydroxyl groups at the 7 and 8 positions in this compound distinguish it from other quinoline derivatives, potentially enhancing its biological activity.

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Interaction : The compound can modulate enzyme activity linked to metabolic pathways.
  • Cell Signaling Modulation : It may affect signaling pathways associated with cell growth and apoptosis.

Q & A

Q. How can interdisciplinary approaches (e.g., chemical engineering, AI) enhance scalability or functionality in applied research?

  • Methodological Answer : AI-driven high-throughput screening (HTS) identifies optimal catalytic systems for large-scale synthesis. Process intensification via microreactor technology reduces reaction times and improves heat/mass transfer. Machine learning models trained on spectral databases accelerate structural elucidation .

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